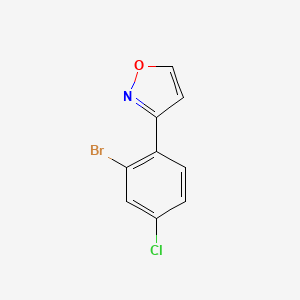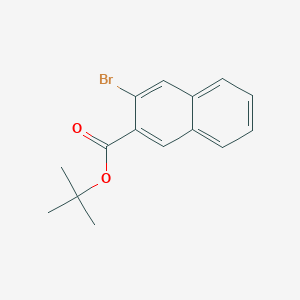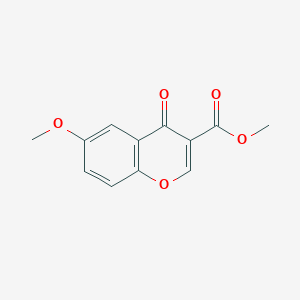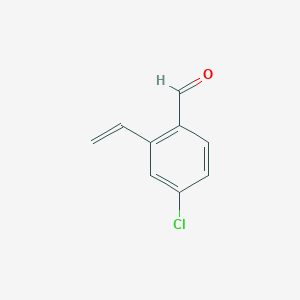![molecular formula C13H15BrFNO2 B15234927 8-(3-Bromo-5-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B15234927.png)
8-(3-Bromo-5-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(3-Bromo-5-fluorophenyl)-1,4-dioxa-8-azaspiro[45]decane is a synthetic organic compound characterized by its unique spirocyclic structure
Méthodes De Préparation
The synthesis of 8-(3-Bromo-5-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves multiple steps. One common method starts with the preparation of 1,4-dioxaspiro[4.5]decan-8-ol. This intermediate is then treated with carbon tetrabromide and triphenylphosphine in dry dichloromethane at 0°C under a nitrogen atmosphere. The reaction mixture is stirred for several hours, followed by extraction and purification to yield the desired product . Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields.
Analyse Des Réactions Chimiques
8-(3-Bromo-5-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms in the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Cyclization Reactions: The spirocyclic structure allows for potential cyclization reactions under appropriate conditions.
Common reagents used in these reactions include carbon tetrabromide, triphenylphosphine, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
8-(3-Bromo-5-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its spirocyclic structure which can enhance the biological activity of compounds.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 8-(3-Bromo-5-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
8-(3-Bromo-5-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane can be compared with other spirocyclic compounds such as 8-bromo-1,4-dioxaspiro[4.5]decane and 8-(3-fluorophenyl)-1,4-dioxaspiro[4.5]decane. These compounds share similar core structures but differ in their substituents, which can significantly affect their chemical properties and applications. The presence of bromine and fluorine atoms in this compound makes it unique and potentially more reactive in certain chemical reactions .
Propriétés
Formule moléculaire |
C13H15BrFNO2 |
|---|---|
Poids moléculaire |
316.17 g/mol |
Nom IUPAC |
8-(3-bromo-5-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C13H15BrFNO2/c14-10-7-11(15)9-12(8-10)16-3-1-13(2-4-16)17-5-6-18-13/h7-9H,1-6H2 |
Clé InChI |
DDJCQRMJKFODLB-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC12OCCO2)C3=CC(=CC(=C3)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Chloro-8-methoxy-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B15234865.png)


![5-Methyl-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one](/img/structure/B15234874.png)



![5-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylicacid](/img/structure/B15234895.png)



